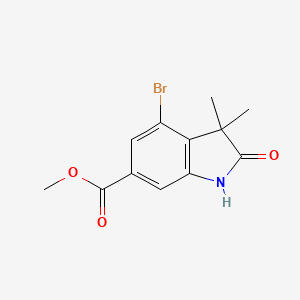

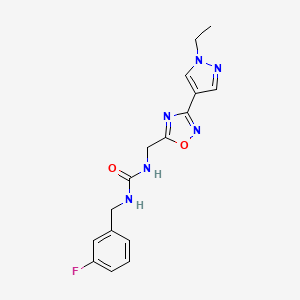

![molecular formula C17H11Cl2F3N2O2S B2519292 N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105198-78-4](/img/structure/B2519292.png)

N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and substituted phenyl rings have been studied for their structural properties and biological activities, such as antifungal and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of substituted amines with anhydrides followed by cyclization with compounds like o-aminothiophenol . This suggests that the synthesis of the compound may also involve similar steps, potentially starting with a dichlorophenyl amine and a suitable anhydride, followed by cyclization with a trifluoromethyl-substituted benzothiazin derivative.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the phenyl rings and the acetamide group, as well as the conformation of the N-H bond in relation to substituents on the phenyl ring . For the compound , one would expect the dichlorophenyl and benzothiazin rings to exhibit specific dihedral angles that could influence the compound's biological activity.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily through their amide group. The N-H bond is capable of forming hydrogen bonds, which can lead to the formation of infinite chains or complex sheets in the crystal structure . These interactions could be significant in the solubility and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of halogen substituents, like chloro and fluoro groups, can significantly affect these properties . The trifluoromethyl group in the compound of interest is particularly noteworthy for its potential to increase lipophilicity and stability, which could be beneficial for biological applications.

Applications De Recherche Scientifique

Antifungal Applications

N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide and its analogs have shown potential in antifungal applications. A series of compounds were synthesized by condensation of substituted amines with maleic anhydride followed by cyclization, which exhibited appreciable activity against various fungi including Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur (Gupta & Wagh, 2006).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds, including variations of the N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide structure, have been investigated for their light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). Additionally, their interactions with Cyclooxygenase 1 (COX1) were analyzed through molecular docking, indicating potential biomedical applications (Mary et al., 2020).

Antitumor Activity

The antitumor activity of N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide derivatives was evaluated against a broad spectrum of human tumor cell lines. Specific compounds demonstrated considerable anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015).

Antimicrobial and Antifungal Properties

Some derivatives have been synthesized and tested for their antimicrobial and antifungal properties, showing significant activity against various microorganisms. This suggests the potential use of these compounds in the development of new antimicrobial agents (Kumar & Mishra, 2015).

Propriétés

IUPAC Name |

N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N2O2S/c18-9-2-1-3-10(15(9)19)23-14(25)7-13-16(26)24-11-6-8(17(20,21)22)4-5-12(11)27-13/h1-6,13H,7H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQKNPHFGXXNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

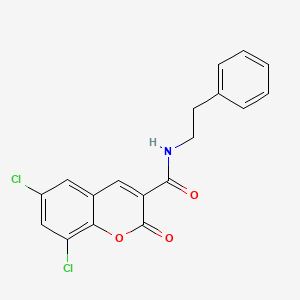

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)

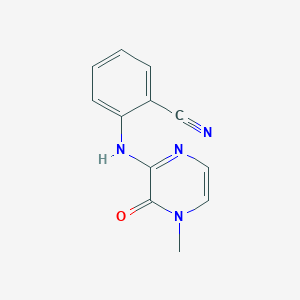

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)

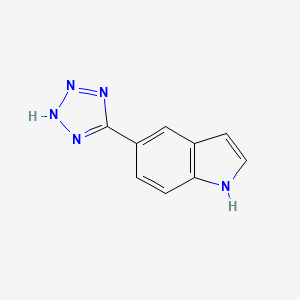

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)